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molecular formula C11H13BrO B8290635 2-Allyl-6-bromo-4-ethylphenol

2-Allyl-6-bromo-4-ethylphenol

Cat. No. B8290635
M. Wt: 241.12 g/mol
InChI Key: RQACXPZGWODIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07435837B2

Procedure details

To a solution of 4-ethylphenol (10.0 g, 82.0 mmol) in acetonitrile (250 mL) cooled to 0° C. was slowly added N-bromosuccinimide (16.0 g, 90 mmol) and the reaction mixture was allowed to stir at 0° C. for 1 h. The solvent was removed in vacuo and the reaction mixture was diluted with ice water (500 mL) and diethyl ether (500 mL). A solid precipitate was removed via filtration and the aqueous phase was separated and extracted with ethyl ether (2×200 mL). The combined organic extracts were washed with saturated aqueous sodium chloride (400 mL), dried (magnesium sulfate) and the solvent was removed in vacuo to give a crude oil. Purification by flash column chromatography (silica, ethyl acetate:hexanes 1:9) gave 8.35 g (51%). Treatment of 2-bromo-4-ethylphenol (8.35 g, 41.0 mmol) with potassium carbonate (14.3 g, 100 mmol) and allyl bromide (6.57 g, 130 mmol), followed by refluxing the resultant allyl ether in mesitylene generally according to the procedure described for Intermediate 8 provided 2-allyl-6-bromo-4-ethylphenol. Treatment of 2-allyl-6-bromo-4-ethylphenol (5.18, 22.0 mmol) with 3-chloroperoxybenzoic acid (8.60 g, 33.0 mmol, 77%) followed by potassium carbonate (7.4 g, 55.0 mmol) generally according to the procedure described for Intermediate 9 afforded 3.94 g (70%) of (±)-(7-bromo-5-ethyl-2,3-dihydro-1-benzofuran-2-yl)methanol. Treatment of (±)-(7-bromo-5-ethyl-2,3-dihydro-1-benzofuran-2-yl)methanol (3.94 g, 15.0 mmol) with p-toluenesulfonyl chloride (3.5 g, 18.0 mol) generally according to the procedure described for Intermediate 10 gave 5.78 g (92%) of (±)-(7-bromo-5-ethyl-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate as a colorless oil. Treatment of (±)-(7-bromo-5-ethyl-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate (0.30 g, 0.73 mmol) and 2-methylphenylboronic acid (0.30 g, 2.19 mmol) generally according to the procedure described for Intermediate 35 afforded 0.30 g, (97%) of (±)-(5-ethyl-7-phenyl-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate. Treatment of the tosylate with sodium azide (0.23 g, 3.55 mmol) generally according to the procedure described for Intermediate 98 afforded 0.16 g (77%) of (±)-2-(azidomethyl)-5-ethyl-7-phenyl-2,3-dihydro-1-benzofuran. Treatment of (±)-2-(azidomethyl)-5-ethyl-7-phenyl-2,3-dihydro-1-benzofuran with polymer-supported triphenylphosphine (0.786 g, 0.869 mmol) according to the procedure described in Example 154 afforded 0.009 g (4%) of (±)-[(5-ethyl-7-phenyl-2,3-dihydro-1-benzofuran-2-yl)methyl]amine as a white solid, hydrochloride salt. mp 198° C. (dec).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
16 g
Type
reactant
Reaction Step Five
Quantity
8.35 g
Type
reactant
Reaction Step Six
Quantity
14.3 g
Type
reactant
Reaction Step Seven
Quantity
6.57 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
[Compound]
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
22 mmol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)[CH3:2].BrN1[C:15](=[O:16])[CH2:14][CH2:13]C1=O.[Br:18]C1C=C(CC)C=CC=1O.C(=O)([O-])[O-].[K+].[K+].C(Br)C=C.C(OCC=C)C=C.C(C1C=C(CC)C=C(Br)C=1O)C=C.ClC1C=C(C=CC=1)C(OO)=O>C(#N)C.C1(C)C=C(C)C=C(C)C=1>[Br:18][C:7]1[C:6]2[O:9][CH:14]([CH2:15][OH:16])[CH2:13][C:5]=2[CH:4]=[C:3]([CH2:1][CH3:2])[CH:8]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
16 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Six
Name
Quantity
8.35 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)CC)O
Step Seven
Name
Quantity
14.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Eight
Name
Quantity
6.57 g
Type
reactant
Smiles
C(C=C)Br
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OCC=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Ten
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1=C(C(=CC(=C1)CC)Br)O
Step Twelve
Name
Quantity
22 mmol
Type
reactant
Smiles
C(C=C)C1=C(C(=CC(=C1)CC)Br)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with ice water (500 mL) and diethyl ether (500 mL)
CUSTOM
Type
CUSTOM
Details
A solid precipitate was removed via filtration
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (2×200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated aqueous sodium chloride (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica, ethyl acetate:hexanes 1:9)
CUSTOM
Type
CUSTOM
Details
gave 8.35 g (51%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=CC=2CC(OC21)CO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.94 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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